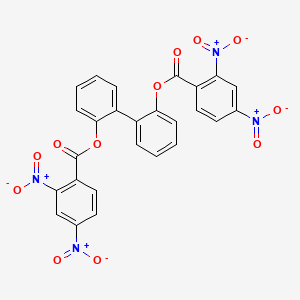![molecular formula C16H24F3N5O2S B10890730 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10890730.png)
1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-METHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a trifluoromethyl group and a sulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ETHYL-3-METHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, typically starting with the preparation of the pyrazole core. One common method involves the condensation of 1,3-diketones with arylhydrazines . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group can influence the oxidation state of the compound.
Reduction: Reduction reactions can be facilitated by using common reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
1-ETHYL-3-METHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The sulfonamide moiety is known to interfere with the synthesis of folic acid in microorganisms, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-ETHYL-3-METHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
1-Aryl-3,4,5-substituted pyrazoles: Used in the synthesis of pharmaceuticals.
Pyrazolo[1,5-a]pyrimidines: Explored for their anticancer activities.
This compound’s unique structure, particularly the trifluoromethyl and sulfonamide groups, contributes to its distinct chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C16H24F3N5O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H24F3N5O2S/c1-5-13(24-11(3)9-15(22-24)16(17,18)19)7-8-20-27(25,26)14-10-23(6-2)21-12(14)4/h9-10,13,20H,5-8H2,1-4H3 |
InChI Key |
YCHYGBZQMAPFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=CN(N=C1C)CC)N2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10890650.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10890651.png)
![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10890664.png)
![methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate](/img/structure/B10890671.png)

![N-benzyl-2-{2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10890684.png)
![(2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B10890693.png)
![2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B10890701.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10890709.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate](/img/structure/B10890716.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10890724.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10890738.png)
![methyl 4-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B10890757.png)
